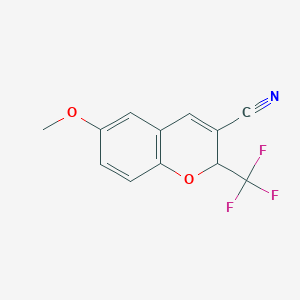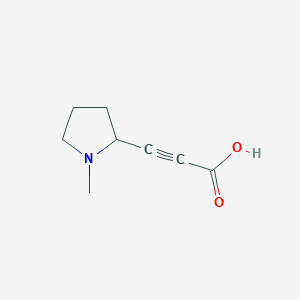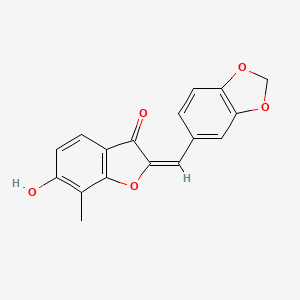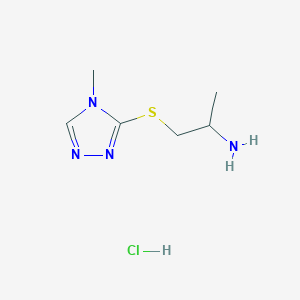
1-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride is a chemical compound that features a triazole ring, a sulfanyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate amine derivative. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming non-covalent interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazol-3-amine
- 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid
Comparison: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C6H13ClN4S |
|---|---|
Molekulargewicht |
208.71 g/mol |
IUPAC-Name |
1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5(7)3-11-6-9-8-4-10(6)2;/h4-5H,3,7H2,1-2H3;1H |
InChI-Schlüssel |
JSKYSYQYEZOXDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC1=NN=CN1C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
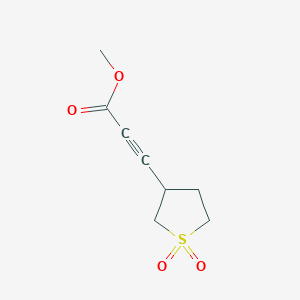
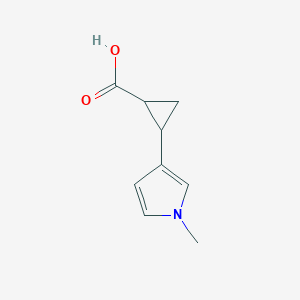
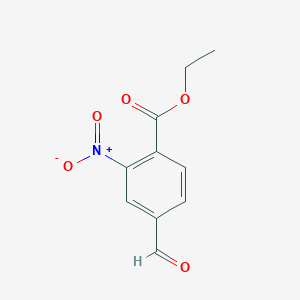
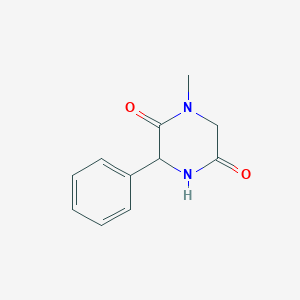
![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)

